Cas no 1036445-63-2 (Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro-)

Technical Introduction: Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro-, is a brominated and nitrated aromatic amine derivative with a branched alkyl substituent. This compound is characterized by its distinct molecular structure, incorporating both electron-withdrawing (nitro and bromo) and alkyl groups, which influence its reactivity and physicochemical properties. It is primarily utilized as an intermediate in organic synthesis, particularly in the development of specialized dyes, pharmaceuticals, and agrochemicals. The presence of the nitro and bromo groups enhances its utility in electrophilic substitution and coupling reactions, while the isobutyl chain may improve solubility in nonpolar media. Careful handling is advised due to potential reactivity and stability considerations under specific conditions.
Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro- structure
1036445-63-2 structure
商品名:Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro-
CAS番号:1036445-63-2
MF:C10H13BrN2O2
メガワット:273.126421689987
CID:5230138

Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro- 化学的及び物理的性質

名前と識別子

    • Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro-
    • インチ: 1S/C10H13BrN2O2/c1-7(2)6-12-9-4-3-8(11)5-10(9)13(14)15/h3-5,7,12H,6H2,1-2H3
    • InChIKey: BLEICSXGBOWIBD-UHFFFAOYSA-N
    • ほほえんだ: C1(NCC(C)C)=CC=C(Br)C=C1[N+]([O-])=O

計算された属性

  • せいみつぶんしりょう: 272.016
  • どういたいしつりょう: 272.016
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 57.8A^2

Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-167132-2.5g
4-bromo-N-(2-methylpropyl)-2-nitroaniline
1036445-63-2
2.5g
$1428.0 2023-02-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01022576-5g
4-Bromo-N-(2-methylpropyl)-2-nitroaniline
1036445-63-2 95%
5g
¥5656.0 2023-02-27
Enamine
EN300-167132-0.25g
4-bromo-N-(2-methylpropyl)-2-nitroaniline
1036445-63-2
0.25g
$670.0 2023-02-17
Enamine
EN300-167132-5.0g
4-bromo-N-(2-methylpropyl)-2-nitroaniline
1036445-63-2
5.0g
$2110.0 2023-02-17
Enamine
EN300-167132-0.05g
4-bromo-N-(2-methylpropyl)-2-nitroaniline
1036445-63-2
0.05g
$612.0 2023-02-17
Enamine
EN300-167132-0.5g
4-bromo-N-(2-methylpropyl)-2-nitroaniline
1036445-63-2
0.5g
$699.0 2023-02-17
Ambeed
A1056687-1g
4-Bromo-N-(2-methylpropyl)-2-nitroaniline
1036445-63-2 95%
1g
$284.0 2024-04-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01022576-1g
4-Bromo-N-(2-methylpropyl)-2-nitroaniline
1036445-63-2 95%
1g
¥1953.0 2023-02-27
Ambeed
A1056687-5g
4-Bromo-N-(2-methylpropyl)-2-nitroaniline
1036445-63-2 95%
5g
$824.0 2024-04-26
Enamine
EN300-167132-0.1g
4-bromo-N-(2-methylpropyl)-2-nitroaniline
1036445-63-2
0.1g
$640.0 2023-02-17

Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro- 関連文献

Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro-に関する追加情報

Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro- (CAS No. 1036445-63-2)

Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro- is a highly specialized organic compound with the CAS registry number 1036445-63-2. This compound belongs to the class of aromatic amines and features a bromine atom at the para position, a nitro group at the ortho position, and an N-substituted isobutyl group. The combination of these functional groups imparts unique chemical properties, making it a subject of interest in various research domains.

The structure of Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro- is characterized by a benzene ring with three substituents: a bromine atom at position 4, a nitro group at position 2, and an isobutyl group attached to the nitrogen atom. The presence of these groups influences the compound's reactivity, stability, and potential applications. Recent studies have highlighted its role in synthetic chemistry as an intermediate in the preparation of more complex molecules.

One of the most notable aspects of this compound is its versatility in chemical reactions. The nitro group at position 2 acts as a strong electron-withdrawing group, which can direct subsequent electrophilic substitutions to specific positions on the benzene ring. Meanwhile, the bromine atom at position 4 introduces additional reactivity due to its electron-withdrawing nature. The isobutyl group attached to the nitrogen atom provides steric bulk, which can influence reaction pathways and product selectivity.

In terms of synthesis, Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro- can be prepared through various routes. One common method involves the nucleophilic substitution of an appropriate bromide with an amine derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing side reactions and improving yields.

The applications of this compound are diverse and span multiple fields. In materials science, it has been explored as a precursor for advanced polymers and materials with tailored electronic properties. In pharmaceutical research, its unique structure makes it a candidate for drug design targeting specific biological pathways. Additionally, it has shown promise in catalysis as a ligand or catalyst support due to its ability to coordinate with metal centers.

Recent studies have focused on understanding the electronic effects of substituents on this compound's reactivity. For instance, researchers have investigated how the nitro and bromine groups influence the redox properties of the molecule. These insights are crucial for applications in electrochemistry and energy storage systems.

In conclusion, Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro- (CAS No. 1036445-63-2) is a multifaceted compound with significant potential in various scientific and industrial domains. Its unique structure and reactivity continue to drive innovative research, making it a valuable tool in modern chemistry.

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Amadis Chemical Company Limited
(CAS:1036445-63-2)Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro-
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